molecular formula C14H16N2O4 B11096496 4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]butanoic acid

4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]butanoic acid

Cat. No.: B11096496
M. Wt: 276.29 g/mol
InChI Key: QPIUDLYFSDPRBN-UHFFFAOYSA-N
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Description

4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]butanoic acid is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound features a pyrrolidine ring with a phenyl group and a butanoic acid moiety, making it a versatile molecule in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]butanoic acid typically involves the reaction of maleic anhydride with an appropriate amine, followed by cyclization and further functionalization. For instance, the reaction of 4-aminobenzenesulfonamide with maleic anhydride yields (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid, which can be further reacted with p-toluenesulfonic acid to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, altering its reactivity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]butanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]butanoic acid stands out due to its unique combination of a pyrrolidine ring, phenyl group, and butanoic acid moiety. This structure imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

4-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]butanoic acid

InChI

InChI=1S/C14H16N2O4/c17-12-9-11(15-8-4-7-13(18)19)14(20)16(12)10-5-2-1-3-6-10/h1-3,5-6,11,15H,4,7-9H2,(H,18,19)

InChI Key

QPIUDLYFSDPRBN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)NCCCC(=O)O

Origin of Product

United States

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